molecular formula C18H17N3O2S B2444650 2-(3-Hydrobenzimidazol-2-ylidene)-2-((4-(isopropyl)phenyl)sulfonyl)ethanenitrile CAS No. 1022395-48-7

2-(3-Hydrobenzimidazol-2-ylidene)-2-((4-(isopropyl)phenyl)sulfonyl)ethanenitrile

Cat. No. B2444650
CAS RN: 1022395-48-7
M. Wt: 339.41
InChI Key: DJVKMINOBIJFCG-UHFFFAOYSA-N
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Description

2-(3-Hydrobenzimidazol-2-ylidene)-2-((4-(isopropyl)phenyl)sulfonyl)ethanenitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and catalysis. This compound is also known as HBI-8000 and is a potent inhibitor of histone deacetylases (HDACs).

Scientific Research Applications

Synthesis and Antimicrobial Properties

A study by Kumar, Prasad, and Chandrashekar (2013) elaborated on the synthesis of novel sulfonyl derivatives, which include isopropyl thiazole-derived Schiff bases. These compounds displayed moderate to significant antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (G. V. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013).

Catalytic Activity in Transfer Hydrogenation

Fernández, Puerta, and Valerga (2011, 2012) investigated ruthenium(II) complexes with picolyl-functionalized N-heterocyclic carbenes, including those with isopropyl substituents. These complexes exhibited catalytic activity in transfer hydrogenation of ketones, signifying their importance in catalysis (F. Fernández, M. C. Puerta, & P. Valerga, 2011), (F. Fernández, M. C. Puerta, & P. Valerga, 2012).

Polybenzimidazole Membranes

Liu et al. (2014) synthesized sulfonated polybenzimidazoles that showed excellent thermal stability and potential for use in proton exchange membranes, suggesting applications in fuel cells and membrane technology (Cheng Liu, Xiuping Li, Shou-hai Zhang, Zhen Li, Yang Cao, & X. Jian, 2014).

Organic Synthesis and Heterocyclic Compound Development

Denisenko et al. (2011) synthesized heterocyclic compounds containing benzimidazole and thiazole moieties, which have potential applications in pharmaceuticals and materials science (A. V. Denisenko, A. V. Tverdokhlebov, A. Tolmachev, Y. Volovenko, S. Shishkina, & O. Shishkin, 2011).

properties

IUPAC Name

2-(1,3-dihydrobenzimidazol-2-ylidene)-2-(4-propan-2-ylphenyl)sulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12(2)13-7-9-14(10-8-13)24(22,23)17(11-19)18-20-15-5-3-4-6-16(15)21-18/h3-10,12,20-21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVKMINOBIJFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=C2NC3=CC=CC=C3N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dihydrobenzimidazol-2-ylidene)-2-(4-propan-2-ylphenyl)sulfonylacetonitrile

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